Cas no 1806270-04-1 (Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)

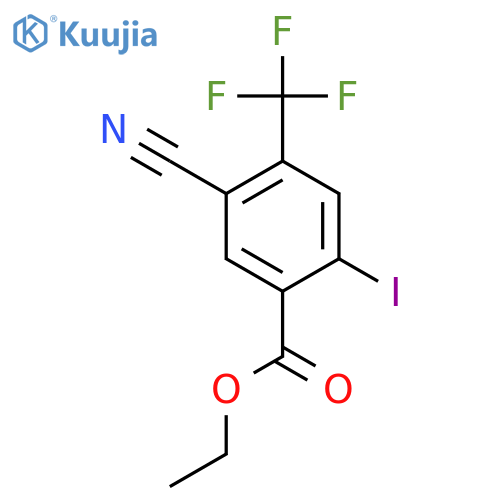

1806270-04-1 structure

商品名:Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate

CAS番号:1806270-04-1

MF:C11H7F3INO2

メガワット:369.07846570015

CID:4958705

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate

-

- インチ: 1S/C11H7F3INO2/c1-2-18-10(17)7-3-6(5-16)8(4-9(7)15)11(12,13)14/h3-4H,2H2,1H3

- InChIKey: AUNGIZFLYZDENJ-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)(F)F)=C(C#N)C=C1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 50.1

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004001-250mg |

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |

1806270-04-1 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015004001-500mg |

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |

1806270-04-1 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015004001-1g |

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |

1806270-04-1 | 97% | 1g |

1,519.80 USD | 2021-06-21 |

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1806270-04-1 (Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 503537-97-1(4-bromooct-1-ene)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量